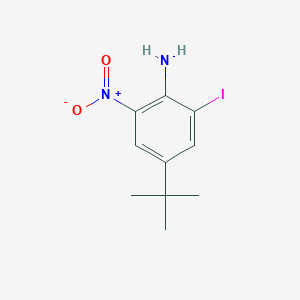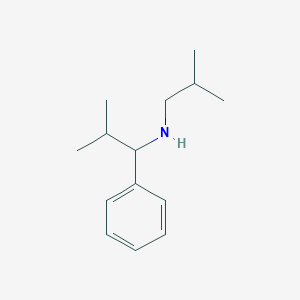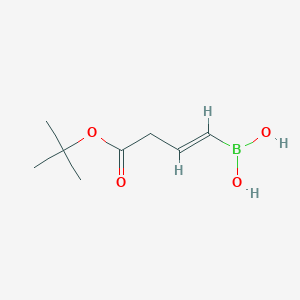
4-(Tert-butyl)-2-iodo-6-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tert-butyl)-2-iodo-6-nitroaniline is an organic compound characterized by the presence of a tert-butyl group, an iodine atom, and a nitro group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 4-(Tert-butyl)-2-iodoaniline
Starting Material: 4-(Tert-butyl)-2-iodoaniline
Reagents: Nitric acid and sulfuric acid
Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and cooled to maintain the desired temperature.
Procedure: The starting material is dissolved in a suitable solvent, and the nitrating mixture (nitric acid and sulfuric acid) is added slowly. The reaction mixture is then stirred for a specific period, followed by quenching with water and extraction of the product.
-
Alternative Method - Halogenation and Nitration
Starting Material: 4-(Tert-butyl)aniline
Reagents: Iodine, nitric acid, and sulfuric acid
Procedure: The starting material undergoes halogenation with iodine in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 4-(Tert-butyl)-2-iodo-6-nitroaniline typically involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles
Conditions: Mild to moderate temperatures, suitable solvents
Products: Substituted aniline derivatives
-
Reduction Reactions
Reagents: Reducing agents like hydrogen gas, palladium on carbon (Pd/C)
Conditions: Elevated temperatures and pressures
Products: Reduced aniline derivatives, such as 4-(Tert-butyl)-2-amino-6-nitroaniline
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate, chromium trioxide
Conditions: Acidic or basic conditions
Products: Oxidized derivatives, such as nitroso or nitro compounds
Common Reagents and Conditions
Halogenation: Iodine, bromine, chlorine in the presence of catalysts
Nitration: Nitric acid, sulfuric acid
Reduction: Hydrogen gas, metal catalysts (Pd/C, Raney nickel)
Oxidation: Potassium permanganate, chromium trioxide
科学研究应用
Chemistry
Synthesis of Complex Molecules: 4-(Tert-butyl)-2-iodo-6-nitroaniline serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used in catalytic processes to facilitate various organic transformations.
Biology
Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development: It is investigated for its potential as a precursor in the synthesis of novel therapeutic agents, particularly in oncology and antimicrobial research.
Industry
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 4-(Tert-butyl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-(Tert-butyl)-2-iodoaniline: Lacks the nitro group, resulting in different reactivity and applications.
4-(Tert-butyl)-2-nitroaniline: Lacks the iodine atom, affecting its halogen bonding capabilities.
2-Iodo-6-nitroaniline: Lacks the tert-butyl group, influencing its steric and electronic properties.
Uniqueness
4-(Tert-butyl)-2-iodo-6-nitroaniline is unique due to the combination of the tert-butyl group, iodine atom, and nitro group on the aniline ring
属性
分子式 |
C10H13IN2O2 |
|---|---|
分子量 |
320.13 g/mol |
IUPAC 名称 |
4-tert-butyl-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 |
InChI 键 |
JVXLINFPAWXZPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B12100342.png)






![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)



![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

